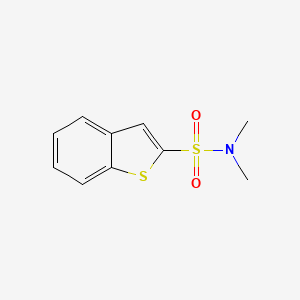

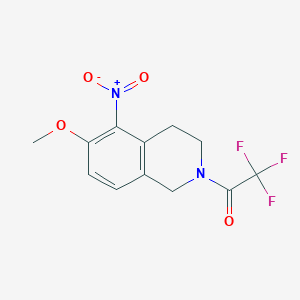

![molecular formula C15H10N4 B2552949 (2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile CAS No. 933917-27-2](/img/structure/B2552949.png)

(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile” is a Schiff base, which is a class of compounds that possess a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . The azomethine double bond in this compound adopts an E conformation. The naphthyl ring system and the benzene ring form a dihedral angle of 8.09° .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile .Molecular Structure Analysis

The molecular structure of the compound is characterized by an azomethine double bond that adopts an E conformation. The naphthyl ring system and the benzene ring form a dihedral angle of 8.09° . The near-planar conformation of the molecule is consolidated by an intramolecular O—H⋯N hydrogen bond, which forms an S(6) ring .Chemical Reactions Analysis

Reactions of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate have been reported . These reactions led to the formation of benzochromane-2-carbonitriles and 2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitriles .科学的研究の応用

Medicinal Chemistry and Drug Development

The compound’s structural features make it an interesting candidate for drug discovery. Researchers have investigated its potential as an antiviral agent, particularly against the replication of the cantagalo virus . Additionally, its resemblance to transition states of amines and esters suggests possible applications as peptide enzyme inhibitors . Further studies are needed to explore its pharmacological properties and potential therapeutic uses.

Materials Science and Organic Electronics

Novel derivatives of naphthalene, including this compound, have been designed for use in organic light-emitting diodes (OLEDs). By introducing diverse aromatic groups to the C-2 position of the parent compound, researchers have developed blue fluorescent emissive materials with promising optical properties . These materials could find applications in display technologies and optoelectronics.

Nonlinear Optical (NLO) Materials

Single crystals of this compound have been grown and investigated as efficient NLO materials for frequency conversion and optical limiting. Its unique structure contributes to its nonlinear optical properties, making it relevant for applications in laser technology and communication systems .

Environmental Chemistry and Toxicology

Understanding the fate and behavior of this compound in the environment is crucial. Researchers may investigate its degradation pathways, bioaccumulation potential, and toxicity. Such knowledge informs risk assessments and environmental management strategies.

将来の方向性

特性

IUPAC Name |

(Z)-2-amino-3-(naphthalen-2-ylmethylideneamino)but-2-enedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4/c16-8-14(18)15(9-17)19-10-11-5-6-12-3-1-2-4-13(12)7-11/h1-7,10H,18H2/b15-14-,19-10? |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUHMTVMJRKLPL-NZRAVRNTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NC(=C(C#N)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C=N/C(=C(/C#N)\N)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

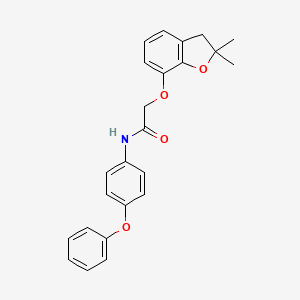

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2552866.png)

![rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2552869.png)

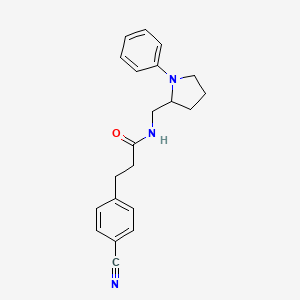

![2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B2552871.png)

amine](/img/structure/B2552872.png)

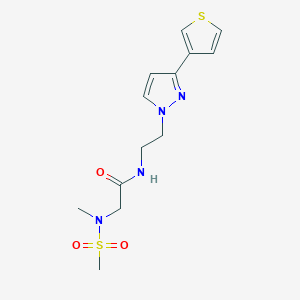

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2552884.png)

![N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2552888.png)